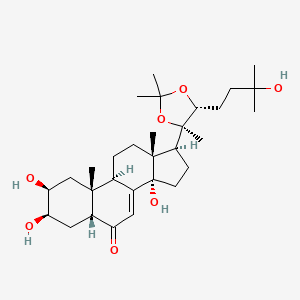
PtdIns-(3,4)-P2 (1,2-dihexanoyl) (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4)-P2 (1,2-dihexanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C6:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound. The natural compound is the product of phosphorylation-dephosphorylation involving PtdIns-3-kinase and 5-phosphatases. The 3D-phosphorylated PtdIns are resistant to hydrolysis by phospholipase C.
Aplicaciones Científicas De Investigación
Stress Response in Plants
Research has shown that phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P(2)], a key signaling molecule in animal cells, also plays a significant role in plants. Arabidopsis plants, when exposed to salinity and osmotic stress, rapidly increase PtdIns(4,5)P(2) synthesis. This alteration in PtdIns(4,5)P(2) synthesis suggests a unique signaling pathway in plants responding to stress, distinct from the responses observed in algae, yeasts, and animal cells. The rapid synthesis of PtdIns(4,5)P(2) and the subsequent hydrolysis to inositol 1,4,5-trisphosphate (IP(3)) are associated with stress-induced calcium mobilization, highlighting a critical role of this pathway in stress response mechanisms in plants (Dewald et al., 2001).
Intracellular Distribution and Imaging
A new electron microscopic method has been developed to observe the distribution of PtdIns(3,4)P2 at a high spatial resolution. This method involves the use of the SDS-treated freeze-fracture replica labeling method with a recombinant GST-tagged pleckstrin homology (PH) domain of TAPP1 as the binding probe. This method has provided insights into the intracellular distribution of PtdIns(3,4)P2, particularly revealing its increase in the cytoplasmic leaflet of the plasma membrane under certain conditions. This advancement in microscopic technology allows for a more detailed understanding of the physiological functions of this less-studied phosphoinositide (Aktar et al., 2017).
Role in Endocytosis and Membrane Trafficking
PtdIns(4,5)P2 has been implicated in a variety of cellular functions, including signal transduction, organelle trafficking, and actin dynamics. Research has specifically highlighted its role in endocytosis, demonstrating how alterations in PtdIns(4,5)P2 levels can lead to defects in the internalization and recycling of transferrin. This phosphoinositide is involved in multiple trafficking and sorting events during endocytosis, indicating its fundamental role in cellular membrane dynamics (Kim et al., 2006).
Synaptic Vesicle Trafficking
In the context of nerve terminals, PtdIns(4,5)P2 synthesis has been shown to be crucial for the regulation of synaptic vesicle exocytosis. Decreased levels of PtdIns(4,5)P2 lead to a range of synaptic defects, including altered synaptic vesicle pool size, delayed endocytosis, and slower recycling kinetics. This evidence underscores the importance of PtdIns(4,5)P2 in the regulation of synaptic vesicle cycle steps, demonstrating its vital role in synaptic transmission (Di Paolo et al., 2004).
Propiedades
Nombre del producto |
PtdIns-(3,4)-P2 (1,2-dihexanoyl) (sodium salt) |
|---|---|
Fórmula molecular |
C21H38O19P3 · 3Na |
Peso molecular |
756.4 |
InChI |
InChI=1S/C21H41O19P3.3Na/c1-3-5-7-9-14(22)35-11-13(37-15(23)10-8-6-4-2)12-36-43(33,34)40-19-16(24)17(25)20(38-41(27,28)29)21(18(19)26)39-42(30,31)32;;;/h13,16-21,24-26H,3-12H2,1-2H3,(H,33,34)(H2,27,28,29)(H2,30,31,32);;;/q;3*+1/p-3/t13-,16-,17-,18+,1 |
Clave InChI |
RLSRPPXCLVFTHW-LSGXMVLJSA-K |
SMILES |
CCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCC)=O)=O.[Na+].[Na+].[Na+] |
Sinónimos |
DHPI-3,4-P2; Phosphatidylinositol-3,4-bisphosphate C-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8aR,9R)-5-[[(6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1152659.png)
